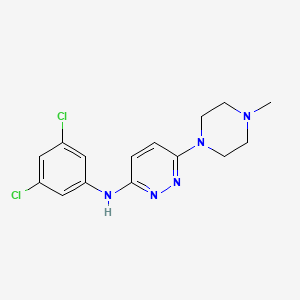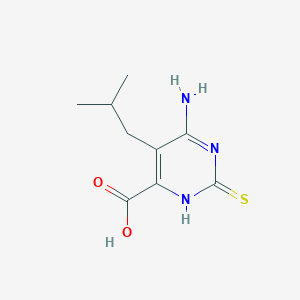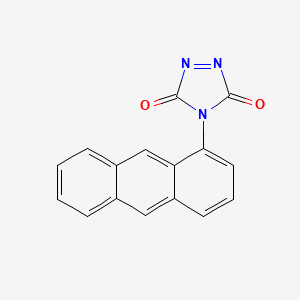
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and trifluoroacetic acid as the primary starting materials.
Formation of Intermediate: The reaction between 4-fluoroaniline and trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride (NaH) to form the imidazole ring.
Methylation: The final step involves the methylation of the imidazole ring using methyl iodide (CH3I) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)-1-methyl-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, affecting its reactivity and stability.
2-(4-Fluorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-imidazole: Contains an ethyl group instead of a methyl group, influencing its pharmacokinetic properties.
Uniqueness
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability, biological activity, and binding affinity. These properties make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
33469-33-9 |
|---|---|
分子式 |
C11H8F4N2 |
分子量 |
244.19 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C11H8F4N2/c1-17-6-9(11(13,14)15)16-10(17)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChIキー |
TYTLMGIICDEQBN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
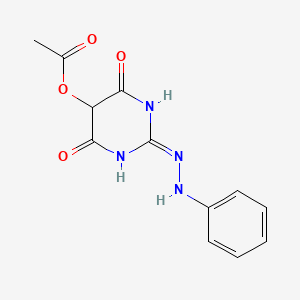
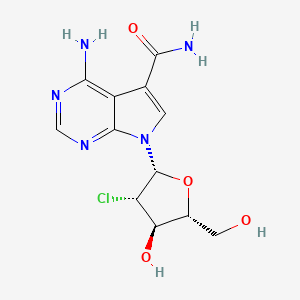



![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
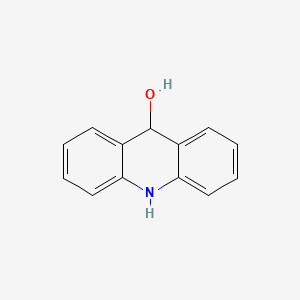
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)
